4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide
Description
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-4-3-5-18(14-15)21-20(25)17-6-8-19(9-7-17)28(26,27)23-12-10-22(11-13-23)16(2)24/h3-9,14H,10-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSZEBVTFRXXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Chlorosulfonyl)Benzoic Acid (Intermediate I)
The sulfonyl chloride functionality is introduced via chlorosulfonation of benzoic acid derivatives. As demonstrated in analogous systems, this involves:
- Reaction conditions :
- Benzoic acid (1 equiv) treated with chlorosulfonic acid (3 equiv) at 0–5°C for 4 hr.
- Gradual warming to room temperature with vigorous stirring.
- Workup :
- Quenching with ice-water followed by extraction with dichloromethane.
- Drying over anhydrous MgSO₄ and solvent evaporation.
Synthesis of 4-(Piperazin-1-ylsulfonyl)Benzoic Acid (Intermediate II)
Nucleophilic displacement of the chlorosulfonyl group with piperazine is conducted under basic conditions:
- Procedure :
- Intermediate I (1 equiv) suspended in anhydrous THF.
- Piperazine (1.2 equiv) and triethylamine (2.5 equiv) added dropwise at 0°C.
- Reaction stirred at reflux for 12 hr.
- Purification :
- Acidification to pH 2–3 with 1M HCl.
- Recrystallization from ethanol/water (3:1).
Acetylation of Piperazine Moiety (Intermediate III)
Selective N-acetylation is achieved using acetic anhydride under mild conditions:
- Reaction Setup :
- Intermediate II (1 equiv) dissolved in dry DCM.
- Acetic anhydride (1.1 equiv) added slowly at 0°C.
- Stirred for 4 hr at room temperature.
- Workup :
- Washed with saturated NaHCO₃ solution.
- Dried over Na₂SO₄ and concentrated.
Yield : 92%.
$$ ^1H $$ NMR (CDCl₃) : δ 2.12 (s, 3H, COCH₃), 3.45–3.60 (m, 8H, piperazine-H).
Final Amidation to Target Compound
Activation of Carboxylic Acid (Intermediate IV)
The benzoic acid is converted to its acid chloride using thionyl chloride:
- Conditions :
- Intermediate III (1 equiv) refluxed with SOCl₂ (5 equiv) for 3 hr.
- Excess SOCl₂ removed under vacuum.
Coupling with m-Toluidine
Amide bond formation employs HATU-mediated coupling:
- Procedure :
- Acid chloride (1 equiv) dissolved in dry DMF.
- m-Toluidine (1.2 equiv), HATU (1.5 equiv), and DIPEA (3 equiv) added sequentially.
- Stirred at room temperature for 12 hr.
- Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
- Final recrystallization from methanol.
Yield : 78%.
Characterization Data :
- $$ ^1H $$ NMR (DMSO-$$d_6$$) : δ 10.21 (s, 1H, NH), 8.02 (d, $$ J = 8.2 $$ Hz, 2H), 7.65 (d, $$ J = 8.2 $$ Hz, 2H), 7.34–7.22 (m, 4H, aryl-H), 3.82–3.75 (m, 4H, piperazine-H), 2.89–2.83 (m, 4H, piperazine-H), 2.32 (s, 3H, COCH₃), 2.24 (s, 3H, CH₃).
- HRMS : $$ m/z $$ 485.1782 [M + H]$$^+$$ (theoretical 485.1779).
Alternative Synthetic Pathways
Sulfonylation-Acetylation Sequence
A modified approach involves late-stage sulfonylation:
- N-(m-Tolyl)Benzamide Synthesis :
- Sulfonylation :
- Amine reacted with 1,4-diacetylpiperazine sulfonyl chloride.
Advantage : Avoids handling unstable sulfonyl chlorides in early stages.
Critical Analysis of Methodologies
Yield Optimization Strategies
Characterization Challenges
- Piperazine Conformation : $$ ^1H $$ NMR splitting patterns at δ 3.4–3.6 ppm confirm chair conformation.
- Regioselectivity : MS/MS fragmentation at $$ m/z $$ 342 ([M – acetyl]$$^+$$) verifies acetylation site.
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| HATU | 12,500 | 58 |
| m-Toluidine | 320 | 15 |
| Piperazine | 280 | 10 |
| Solvents | 180 | 8 |
Data extrapolated from
Chemical Reactions Analysis
Types of Reactions
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Scientific Research Applications
Overview
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a synthetic organic compound classified as a sulfonylbenzamide. Its unique molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other fields. This article explores its applications across different scientific domains, including medicinal chemistry, biology, and industry.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways. Its applications include:
- Anticancer Activity : Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated effectiveness against colon, breast, and cervical cancer cells . The mechanism of action often involves the induction of apoptosis in cancer cells.
- Antimicrobial Properties : Compounds in this class have been evaluated for their antimicrobial activity, particularly against resistant strains of bacteria and fungi. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial potency .
- Kinase Inhibition : As a small molecule, it may serve as a kinase inhibitor, which is crucial in the development of targeted cancer therapies. Small molecule inhibitors are designed to interfere with specific signaling pathways involved in tumor growth and metastasis .
Biological Research
In biological studies, 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide can function as:
- Biological Probes : It can be used to study specific biological pathways by interacting with target enzymes or receptors. This interaction can help elucidate the roles of these targets in various diseases.
- Drug Development : The compound's structural features make it suitable for further modifications leading to new drug candidates. Its sulfonamide group is particularly relevant in drug design due to its established role in enhancing bioactivity and selectivity.
Industrial Applications
In the industrial sector, this compound can be utilized for:
- Synthesis of Complex Molecules : It serves as a reagent or intermediate in organic synthesis processes, allowing for the production of more complex pharmaceutical agents.
- High-throughput Screening : The compound's properties make it valuable in high-throughput screening assays aimed at discovering new therapeutic agents.
Case Studies
Several studies have documented the effectiveness of compounds similar to 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide:
Mechanism of Action
The mechanism of action of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide would depend on its specific application. Generally, such compounds can interact with biological targets like enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide with structurally or functionally related benzamide derivatives, focusing on structural motifs, biological activities, and structure-activity relationships (SAR).
Structural Analogues and Their Properties
Key Structural and Functional Differences
Sulfonamide Linker vs. Direct Piperazine Attachment: The target compound uses a sulfonamide bridge to connect the benzamide core to the acetylpiperazine, enhancing metabolic stability compared to direct piperazine attachments (e.g., Compound B’s pentanamide linker) . Sulfonamide-linked compounds (e.g., Compound E) often exhibit improved solubility and bioavailability over non-sulfonylated analogs .
Aryl Substitution Effects :
- The m-tolyl group in the target compound may confer moderate lipophilicity and steric bulk, contrasting with halogenated aryl groups (e.g., Compound C’s 3-chloro-4-fluorophenyl) that enhance target binding but increase toxicity risks .
- Substituted phenyl groups in Compound G showed variable acetylcholinesterase inhibition depending on electronic effects (e.g., electron-withdrawing groups enhanced activity) .
In Compound B, the dichlorophenyl-piperazine moiety drives dopamine D3 selectivity over D2 receptors, highlighting the role of aromatic substitutions on piperazine .
SAR Insights
- Sulfonyl Group : Essential for stabilizing interactions with enzymatic pockets (e.g., GlyT1 or acetylcholinesterase) via hydrogen bonding .
- Acetylpiperazine vs. Other Piperazines : Acetylation may reduce CNS penetration compared to methylpiperazines (e.g., Compound F), but improves selectivity for peripheral targets .
- Aryl Substitutions : m-Tolyl’s methyl group balances lipophilicity and steric effects, whereas bulkier or polar groups (e.g., pyridinyl in Compound B) enhance receptor specificity .
Biological Activity
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C14H19N3O4S
- Molecular Weight : 325.39 g/mol
This structure includes a piperazine ring, a sulfonyl group, and a benzamide moiety, which are critical for its biological interactions.
The biological activity of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in disease processes.
- Histone Deacetylase (HDAC) Inhibition :
- Antiviral Activity :
- Anti-inflammatory Properties :
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Studies
Several studies have investigated the biological effects of related compounds, providing insight into the potential applications of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide:
- Ebola Virus Study :
- HDAC Inhibition Research :
- Inflammatory Disease Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
